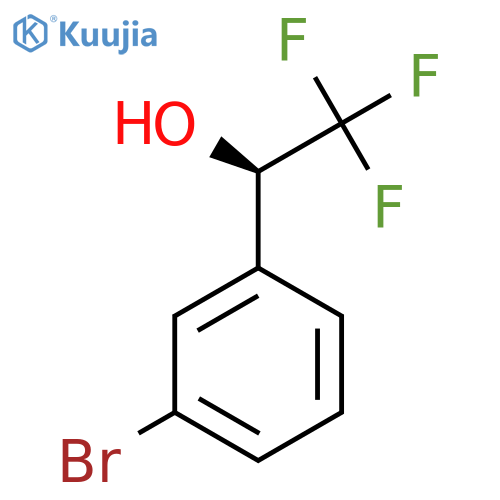

Cas no 72487-07-1 ((1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol)

(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol

- Benzenemethanol, 3-bromo-α-(trifluoromethyl)-, (αR)-

- (R)-1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-ol

- AKOS026675920

- EN300-1947026

- TS-03441

- 72487-07-1

-

- インチ: 1S/C8H6BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1

- InChIKey: YJAXYKDDEAMXAW-SSDOTTSWSA-N

- ほほえんだ: BrC1=CC=CC(=C1)[C@H](C(F)(F)F)O

計算された属性

- せいみつぶんしりょう: 253.95541g/mol

- どういたいしつりょう: 253.95541g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 密度みつど: 1.665±0.06 g/cm3(Predicted)

- ふってん: 272.4±40.0 °C(Predicted)

- 酸性度係数(pKa): 11.52±0.10(Predicted)

(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1947026-2.5g |

(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol |

72487-07-1 | 91% | 2.5g |

$2631.0 | 2023-09-17 | |

| Enamine | EN300-1947026-5.0g |

(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol |

72487-07-1 | 91% | 5g |

$3894.0 | 2023-06-01 | |

| Enamine | EN300-1947026-0.1g |

(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol |

72487-07-1 | 91% | 0.1g |

$466.0 | 2023-09-17 | |

| Enamine | EN300-1947026-1.0g |

(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol |

72487-07-1 | 91% | 1g |

$1343.0 | 2023-06-01 | |

| Enamine | EN300-1947026-10.0g |

(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol |

72487-07-1 | 91% | 10g |

$5774.0 | 2023-06-01 | |

| Enamine | EN300-1947026-0.05g |

(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol |

72487-07-1 | 91% | 0.05g |

$312.0 | 2023-09-17 | |

| Enamine | EN300-1947026-10g |

(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol |

72487-07-1 | 91% | 10g |

$5774.0 | 2023-09-17 | |

| 1PlusChem | 1P027ODZ-250mg |

(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol |

72487-07-1 | 91% | 250mg |

$885.00 | 2024-04-21 | |

| 1PlusChem | 1P027ODZ-50mg |

(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol |

72487-07-1 | 91% | 50mg |

$448.00 | 2024-04-21 | |

| 1PlusChem | 1P027ODZ-2.5g |

(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol |

72487-07-1 | 91% | 2.5g |

$3314.00 | 2024-04-21 |

(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol 関連文献

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572

(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-olに関する追加情報

Compound CAS No. 72487-07-1: (1R)-1-(3-Bromophenyl)-2,2,2-Trifluoroethan-1-ol

The compound with CAS No. 72487-07-1, known as (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a trifluoroethyl group with a bromophenyl moiety. The stereochemistry at the chiral center (denoted by the R configuration) plays a crucial role in its chemical reactivity and biological activity.

Recent studies have highlighted the importance of this compound in the development of advanced materials and pharmaceuticals. The trifluoroethyl group imparts high stability and lipophilicity to the molecule, making it an ideal candidate for use in drug delivery systems and as a building block in organic synthesis. Additionally, the presence of the bromine atom in the aromatic ring introduces electronic effects that enhance the compound's reactivity in certain chemical transformations.

One of the most promising applications of (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol is in the field of medicinal chemistry. Researchers have demonstrated that this compound can serve as a potent inhibitor of specific enzymes involved in disease pathways. For instance, recent findings suggest that it exhibits selective inhibition against certain kinases, which are key targets in cancer therapy. This makes it a valuable lead compound for the development of novel anticancer agents.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. The stereochemistry at the chiral center is typically controlled using asymmetric catalysis or resolution techniques. These methods ensure high enantiomeric purity, which is essential for its application in pharmaceutical research.

The physical properties of (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol are also noteworthy. It has a melting point of approximately 65°C and a boiling point around 95°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it easy to handle in laboratory settings. Furthermore, its stability under various reaction conditions ensures its suitability for large-scale synthesis.

From an environmental perspective, this compound has been studied for its biodegradation potential. Recent research indicates that it undergoes slow degradation under aerobic conditions, which raises concerns about its long-term environmental impact. However, its controlled use in industrial and pharmaceutical applications minimizes these risks.

In conclusion, (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol is a versatile and valuable compound with wide-ranging applications in chemistry and materials science. Its unique structure and properties make it an essential tool for researchers working on drug discovery and advanced material development. As ongoing studies continue to uncover new uses for this compound, its importance in the scientific community is expected to grow further.

72487-07-1 ((1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol) 関連製品

- 92111-70-1(2-(Benzylamino)-4-methylpentan-1-ol)

- 1805750-23-5(2-Methyl-6-propionylmandelic acid)

- 2580231-10-1(3-(benzyloxy)carbonyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid)

- 1223158-00-6(Benzyl (trans-3-aminocyclohexyl)carbamate)

- 1805281-92-8(Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate)

- 1527613-75-7(2-(3-methoxy-1,2-oxazol-5-yl)ethanimidamide)

- 5084-46-8(6-methylnaphthalene-2-carbaldehyde)

- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)

- 1352527-65-1(1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl)

- 2227873-55-2(ethyl 4-(1R)-1-amino-2-hydroxyethyl-1-methyl-1H-pyrazole-3-carboxylate)